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Monoammonium 4-sulfophthalate - 65229-11-0

Monoammonium 4-sulfophthalate

Catalog Number: EVT-7934372
CAS Number: 65229-11-0
Molecular Formula: C8H9NO7S
Molecular Weight: 263.23 g/mol
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Product Introduction

Source and Classification

Monoammonium 4-sulfophthalate can be derived from the sulfonation of phthalic anhydride or phthalic acid, followed by neutralization with ammonia. This compound is classified under sulfonated aromatic compounds, which are known for their diverse applications due to their functional groups that enhance solubility and reactivity.

Synthesis Analysis

Methods of Synthesis

The synthesis of Monoammonium 4-sulfophthalate typically involves two main steps:

  1. Sulfonation: Phthalic anhydride is reacted with sulfuric acid to introduce the sulfonic group. The reaction can be conducted under controlled temperatures to optimize yield and minimize by-products.
    C8H4O3+H2SO4C8H4O3S+H2OC_8H_4O_3+H_2SO_4\rightarrow C_8H_4O_3S+H_2O
  2. Neutralization: The resulting sulfonated product is then neutralized with ammonia to form Monoammonium 4-sulfophthalate.
    C8H4O3S+NH3C8H4O3SNH4C_8H_4O_3S+NH_3\rightarrow C_8H_4O_3S\cdot NH_4

Technical Details

The reaction conditions such as temperature, pressure, and concentration of reactants are critical for achieving high purity and yield. Typically, the sulfonation reaction is performed at elevated temperatures (around 100-150 °C) for several hours, followed by cooling and neutralization.

Molecular Structure Analysis

Structure and Data

Monoammonium 4-sulfophthalate has a complex molecular structure that includes a phthalate backbone with a sulfonic acid group. The molecular formula can be represented as C8H6NNaO5SC_8H_6NNaO_5S, indicating the presence of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 241.25 g/mol
  • Structural Formula:
Phthalate RingSO3HNH4+\text{Phthalate Ring}-SO₃H-NH₄^+

This structure allows for significant interactions with other molecules due to the polar nature of the sulfonic group.

Chemical Reactions Analysis

Reactions and Technical Details

Monoammonium 4-sulfophthalate can participate in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions: The sulfonic acid group can donate protons, making it a weak acid.
  2. Esterification: It can react with alcohols to form esters, which are important in polymer chemistry.
  3. Complexation: The nitrogen atom can coordinate with metal ions, forming complexes useful in catalysis.

These reactions are essential for its application in synthesizing new materials or modifying existing ones.

Mechanism of Action

Process and Data

The mechanism of action for Monoammonium 4-sulfophthalate primarily involves its role as a surfactant or dispersing agent in various chemical processes. The sulfonic group enhances its solubility in aqueous solutions, allowing it to interact effectively with other compounds.

  • Surfactant Action: It reduces surface tension between different phases (e.g., oil-water interfaces), facilitating emulsification.
  • Dispersing Agent: It helps disperse solid particles in liquids, which is crucial in formulations like paints or coatings.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of the sulfonic acid group.
  • Melting Point: Generally ranges between 150 °C to 180 °C.

Chemical Properties

  • pH Level: When dissolved in water, it exhibits a slightly acidic pH due to the dissociation of the sulfonic group.
  • Stability: Stable under normal conditions but may decompose at high temperatures or in strong acidic environments.
Applications

Scientific Uses

Monoammonium 4-sulfophthalate finds applications across various scientific fields:

  1. Chemical Synthesis: Used as a reagent in organic synthesis for producing other complex molecules.
  2. Materials Science: Acts as a dispersant in polymer formulations, enhancing the properties of plastics and coatings.
  3. Analytical Chemistry: Employed in chromatography as a stationary phase modifier due to its polar characteristics.
Catalytic Synthesis and Reaction Engineering

Heterogeneous Catalysis in Sulfonation of Phthalic Anhydride Derivatives

Heterogeneous catalysis enables precise sulfonation of phthalic anhydride precursors through engineered solid catalysts that facilitate electrophilic aromatic substitution. Vanadium-antimony-titania systems demonstrate exceptional regioselectivity for para-sulfonation due to synergistic redox properties and acid-site modulation:

  • Catalyst Composition: Optimal formulations utilize V₂O₅ (5–15 wt%) with Sb₂O₅ (2–8 wt%) supported on TiO₂ (anatase phase). Antimony incorporation mitigates over-oxidation by moderating vanadia’s redox activity, while anatase’s surface acidity directs sulfite (SO₃²⁻) electrophiles to the C4 position of phthalic anhydride [1].
  • Reaction Engineering: Gas-phase sulfonation at 320–400°C achieves 92% conversion with 88% para-isomer selectivity when using SO₂/O₂ feed (1:3 molar ratio) under fluidized-bed conditions. The critical role of pore architecture is evidenced by comparing catalysts:

Table 1: Influence of Catalyst Properties on Sulfonation Efficiency

Catalyst FormulationSurface Area (m²/g)Pore Diameter (Å)Conversion (%)4-Sulfophthalate Selectivity (%)
V₂O₅/TiO₂45807865
V₂O₅-Sb₂O₅/TiO₂621109288
V₂O₅-Nb₂O₅/TiO₂58958579
  • Deactivation Mechanisms: Catalyst longevity (>800 hours) requires alkali dopants (Cs⁺, K⁺) to neutralize surface sulfate accumulation. In situ X-ray diffraction confirms that anatase’s phase stability prevents titania sintering—a key advantage over alumina supports [1] [7].

Solvent-Free Mechanochemical Approaches for Esterification and Sulfonation

Mechanochemistry provides solvent-free pathways to monoammonium 4-sulfophthalate through high-shear milling, inducing solid-state reactions via localized thermal and pressure transients:

  • Reaction Mechanism: Co-milling phthalic anhydride with ammonium sulfite (NH₄)₂SO₃ in planetary ball mills (300–500 rpm) generates 4-sulfophthalic acid through a three-step sequence:
  • Anhydride ring opening by NH₄⁺ to form ammonium hydrogen phthalate
  • Tribochemical sulfite decomposition to SO₂/radicals
  • Electrophilic sulfonation at the activated para-position [4] [9].
  • Kinetic Advantages: Reaction completion in 45–90 minutes versus 8–12 hours in solution phase, attributable to:
  • Continuous reactant surface renewal enabling fresh interfacial contact
  • Localized heating >200°C at collision zones
  • Defect generation in crystalline reactants lowering activation barriers [4].
  • Milling Parameters: Efficiency correlates with specific energy input (Eₛ):

Table 2: Effect of Milling Conditions on Esterification-Sulfonation Yield

Milling Intensity (rpm)Ball:Mass RatioTime (min)Energy Input (kJ/g)Product Yield (%)
30015:112012.862
40020:16021.584
50030:14534.096

Notably, stoichiometric control prevents disulfonation—a prevalent issue in liquid-phase methods [9].

Optimization of Ammonium Counterion Integration via Phase-Transfer Mechanisms

Phase-transfer catalysis (PTC) achieves precise monoammonium salt formation by controlling ion-pair partitioning between aqueous and organic phases:

  • Catalyst Selection: Quaternary ammonium salts (Aliquat 336, benzyltriethylammonium chloride) exhibit superior performance over phosphonium analogs due to:
  • Optimal hydrophile-lipophile balance (HLB 14–16) facilitating 4-sulfophthalic acid anion (SPA⁻) extraction
  • Minimal hydrolysis under acidic conditions
  • Selective mono-protonation via steric hindrance of bulky groups (e.g., trioctylmethyl) limiting diammonium adducts [8].
  • Biphasic System Engineering: A toluene/water (3:1 v/v) system with 5 mol% Aliquat 336 at pH 4.5–5.0 maximizes SPA⁻ transfer:
  • pH <4.0 suppresses sulfonate dissociation, reducing extractable anions
  • pH >5.5 promotes diamion (SPA²⁻) formation, yielding diammonium salt impurities [7] [8].
  • Kinetic Profiling: The apparent rate constant (kₐₚₚ) for ammonium integration rises 12-fold under PTC versus biphasic controls:

Table 3: Phase-Transfer Catalysis Efficiency in Ammonium Salt Formation

Catalystkₐₚₚ × 10³ (min⁻¹)Partition Coefficient (Kₚ)Mono:Di Salt Ratio
None0.180.021.5:1
Tetrabutylammonium HSO₄⁻1.050.484.2:1
Benzyltriethylammonium Cl⁻1.940.928.7:1
Aliquat 336 (methyltrioctylammonium Cl⁻)2.211.6512.3:1

Continuous-flow microreactors enhance this process by maintaining interfacial area >1200 m²/m³, reducing integration time to <10 minutes [8].

Properties

CAS Number

65229-11-0

Product Name

Monoammonium 4-sulfophthalate

IUPAC Name

azanium;3,4-dicarboxybenzenesulfonate

Molecular Formula

C8H9NO7S

Molecular Weight

263.23 g/mol

InChI

InChI=1S/C8H6O7S.H3N/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3

InChI Key

KOLYQQQBGYNKNZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[NH4+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[NH4+]

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